Cas no 874290-90-1 ((4-Cyanopyridin-3-yl)boronic acid)
(4-Cyanopyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Cyanopyridin-3-yl)boronic acid
- 4-Cyanopyridine-3-boronic acid
- 4-cyano-3-pyridylboronic acid
- 4-cyanopyridin-3-ylboronic acid
- 4-Cyanopyridin-3-ylboronic pound inverted question markacid
- B-(4-Cyano-3-pyridinyl)boronic acid (ACI)
- Boronic acid, (4-cyano-3-pyridinyl)- (9CI)
- DTXSID60660624
- F16200
- EN300-251424
- PS-13044
- 874290-90-1
- SCHEMBL520070
- AKOS016008939
- AB45649
- 4-Cyanopyridine-3-boronicacid
- MFCD08458476
- CS-0317050
- (4-Cyanopyridin-3-yl)boronicacid
- Boronic acid, (4-cyano-3-pyridinyl)-
-
- MDL: MFCD08458476
- Inchi: 1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H
- InChI Key: BHHPDDMECQZQNL-UHFFFAOYSA-N
- SMILES: N#CC1C(B(O)O)=CN=CC=1
Computed Properties
- Exact Mass: 148.04400
- Monoisotopic Mass: 148.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 77.1A^2
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- Refractive Index: 1.561
- PSA: 77.14000
- LogP: -1.36692
- Vapor Pressure: No date available
(4-Cyanopyridin-3-yl)boronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-Cyanopyridin-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192208-1g |
(4-Cyanopyridin-3-yl)boronic acid |
874290-90-1 | 95% | 1g |
$570.65 | 2023-08-31 | |
| TRC | C987365-100mg |
B-(4-Cyano-3-pyridinyl)boronic Acid |
874290-90-1 | 100mg |
$ 253.00 | 2023-04-17 | ||
| TRC | C987365-250mg |
B-(4-Cyano-3-pyridinyl)boronic Acid |
874290-90-1 | 250mg |
$ 316.00 | 2023-04-17 | ||
| TRC | C987365-500mg |
B-(4-Cyano-3-pyridinyl)boronic Acid |
874290-90-1 | 500mg |
$ 523.00 | 2023-04-17 | ||
| TRC | C987365-1g |
B-(4-Cyano-3-pyridinyl)boronic Acid |
874290-90-1 | 1g |
$ 625.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01662-5g |
(4-cyanopyridin-3-yl)boronic Acid |
874290-90-1 | 95% | 5g |
$3724 | 2023-09-07 | |
| Chemenu | CM137103-1g |
4-Cyanopyridin-3-ylboronic acid |
874290-90-1 | 95% | 1g |
$1229 | 2023-02-18 | |
| abcr | AB206260-100mg |
4-Cyanopyridine-3-boronic acid, 95%; . |
874290-90-1 | 95% | 100mg |
€210.70 | 2025-04-15 | |
| abcr | AB206260-100 mg |
4-Cyanopyridine-3-boronic acid; 95% |
874290-90-1 | 100mg |
€382.00 | 2023-05-06 | ||
| TRC | C987365-1000mg |
B-(4-Cyano-3-pyridinyl)boronic Acid |
874290-90-1 | 1g |
$ 758.00 | 2023-04-17 |
(4-Cyanopyridin-3-yl)boronic acid Production Method
Production Method 1
1.2 Reagents: Triisopropyl borate ; 0.5 h, -80 °C; -80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
(4-Cyanopyridin-3-yl)boronic acid Raw materials
(4-Cyanopyridin-3-yl)boronic acid Preparation Products
(4-Cyanopyridin-3-yl)boronic acid Suppliers
(4-Cyanopyridin-3-yl)boronic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (4-Cyanopyridin-3-yl)boronic acid
Comprehensive Guide to (4-Cyanopyridin-3-yl)boronic acid (CAS No. 874290-90-1): Properties, Applications, and Market Insights
(4-Cyanopyridin-3-yl)boronic acid (CAS No. 874290-90-1) is a specialized boronic acid derivative that has gained significant attention in pharmaceutical and material science research. This compound, characterized by its unique cyano and boronic acid functional groups, serves as a versatile building block in organic synthesis. With the increasing demand for heterocyclic compounds in drug discovery, (4-Cyanopyridin-3-yl)boronic acid has emerged as a valuable intermediate for developing novel therapeutic agents.
The molecular structure of (4-Cyanopyridin-3-yl)boronic acid features a pyridine ring substituted with both a cyano group at the 4-position and a boronic acid moiety at the 3-position. This arrangement provides exceptional reactivity patterns, making it particularly useful in Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by synthetic chemists. Recent studies highlight its potential in creating biaryl structures, which are crucial components in many FDA-approved drugs.
In pharmaceutical applications, researchers are exploring (4-Cyanopyridin-3-yl)boronic acid as a precursor for kinase inhibitors, a hot topic in cancer research. The compound's ability to participate in palladium-catalyzed reactions makes it valuable for constructing complex molecular architectures. Many pharmaceutical companies are actively investigating derivatives of this compound for their potential in treating various diseases, aligning with current trends in personalized medicine and targeted drug delivery systems.
The material science field has also shown growing interest in (4-Cyanopyridin-3-yl)boronic acid due to its potential in creating organic electronic materials. Its conjugated system and functional groups make it suitable for developing OLED components and conductive polymers, addressing the increasing demand for advanced materials in renewable energy applications. This connection to green technology solutions makes it particularly relevant in today's environmentally conscious research landscape.
From a synthetic chemistry perspective, (4-Cyanopyridin-3-yl)boronic acid offers several advantages. Its boronic acid group provides excellent stability under various reaction conditions while maintaining high reactivity in cross-coupling reactions. The cyano substituent enhances the electron-withdrawing character of the pyridine ring, influencing the compound's electronic properties and making it valuable for designing electron-deficient heterocycles, a subject frequently discussed in recent organic chemistry forums.
Market analysis indicates steady growth in demand for (4-Cyanopyridin-3-yl)boronic acid, particularly from the pharmaceutical and specialty chemicals sectors. With the expansion of contract research organizations and increased outsourcing in drug discovery, the compound has seen rising procurement from academic and industrial research laboratories. Current pricing trends reflect its status as a high-value chemical intermediate, with purity grades ranging from 95% to 99% available for different research needs.
Quality control aspects of (4-Cyanopyridin-3-yl)boronic acid production have become increasingly important, as evidenced by numerous queries about HPLC purity analysis and spectroscopic characterization methods. Reputable suppliers typically provide comprehensive analytical data including 1H NMR, 13C NMR, and mass spectrometry results to verify compound identity and purity, addressing common concerns among research purchasers.
Storage and handling recommendations for (4-Cyanopyridin-3-yl)boronic acid emphasize protection from moisture, with suggestions to store under inert atmosphere at low temperatures. These precautions maintain the compound's stability and reactivity, important considerations frequently raised in chemical handling discussions. The compound's compatibility with various solvents, particularly anhydrous conditions preferred for cross-coupling reactions, is another topic of practical interest to synthetic chemists.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of (4-Cyanopyridin-3-yl)boronic acid, particularly in applications related to medicinal chemistry and material science. This trend reflects the compound's expanding utility and commercial potential, making it a subject worth monitoring for researchers and industry analysts alike. The intersection of these applications with current interests in sustainable chemistry and green synthesis methods adds further relevance to this compound.
As research continues to uncover new applications for (4-Cyanopyridin-3-yl)boronic acid, its role in advancing both pharmaceutical and material science innovations appears increasingly significant. The compound's unique structural features and versatile reactivity profile position it as an important tool in modern synthetic chemistry, capable of addressing numerous challenges in molecular design and functional material development. With the chemical research community's growing focus on structure-activity relationships and molecular engineering, this boronic acid derivative is likely to remain a valuable asset in scientific discovery.
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